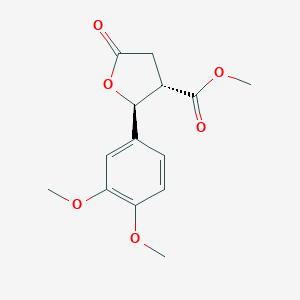
2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide (TMCPA) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TMCPA is a cyclic amide that contains a cyclopropane ring and is commonly used as a reagent in organic synthesis.
科学研究应用
2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been shown to have potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide has also been used as a reagent in the synthesis of biologically active compounds and has shown promising results in the development of new drugs.
作用机制
The mechanism of action of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is not well understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division. 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is its ease of synthesis, which makes it a useful reagent in organic synthesis. 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is also relatively stable and can be stored for long periods of time. However, one of the limitations of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is its toxicity, which can make it difficult to work with in a laboratory setting. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
未来方向
There are many potential future directions for 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide research. One area of interest is the development of new drugs based on the structure of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide. Another area of research is the investigation of the mechanism of action of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide, which may lead to the identification of new targets for cancer therapy. Additionally, 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide may have potential applications in the development of new materials and catalysts. Further research is needed to fully understand the potential of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide in these areas.
Conclusion:
In conclusion, 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is a synthetic compound that has potential applications in various areas of scientific research. Its ease of synthesis and potent anticancer activity make it a useful reagent in drug discovery and medicinal chemistry. However, its toxicity must be carefully considered when working with it in a laboratory setting. Future research on 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide may lead to the development of new drugs, materials, and catalysts, as well as a better understanding of its mechanism of action.
合成方法
2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide can be synthesized through a multistep process that involves the reaction of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride with phenylethylamine. The resulting product is then purified through recrystallization to obtain pure 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide. The synthesis method for 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is relatively simple and can be carried out in a laboratory setting.
属性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC 名称 |
2,2,3,3-tetramethyl-N-(2-phenylethyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO/c1-15(2)13(16(15,3)4)14(18)17-11-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,18) |
InChI 键 |
RSNPUOIPKLDSJJ-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NCCC2=CC=CC=C2)C |
规范 SMILES |
CC1(C(C1(C)C)C(=O)NCCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)
![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)

![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)



